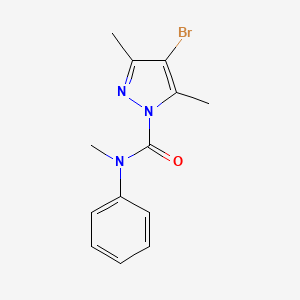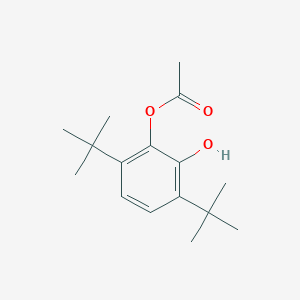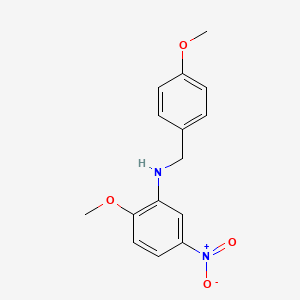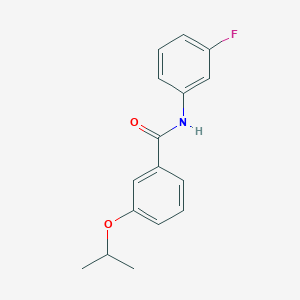
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide, also known as MNPA, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzamides and has a molecular formula of C16H14N4O4.
Applications De Recherche Scientifique
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide has been studied for its potential applications in various scientific research fields such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a selective inhibitor of the dopamine transporter, which is a key target for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis, which makes it a promising candidate for the development of anticancer drugs. In drug discovery, this compound has been used as a lead compound for the design and synthesis of novel benzamide derivatives with improved pharmacological properties.
Mécanisme D'action
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide exerts its effects by binding to the dopamine transporter and inhibiting the reuptake of dopamine in the brain. This leads to an increase in dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. This compound also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In the brain, this compound increases dopamine levels, which can improve cognitive function and reduce symptoms of neurological disorders such as Parkinson's disease and ADHD. In cancer cells, this compound induces apoptosis, which leads to cell death and inhibits the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide in lab experiments is its selectivity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological processes. Another advantage is its potential applications in cancer research and drug discovery. However, one limitation of using this compound is its relatively low potency compared to other dopamine transporter inhibitors, which may limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for the study of 4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide. One direction is the development of novel benzamide derivatives with improved pharmacological properties for the treatment of neurological disorders and cancer. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound on dopamine transport and apoptosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in clinical settings.
Méthodes De Synthèse
4-methoxy-3-nitro-N-(4-pyridinylmethyl)benzamide can be synthesized by reacting 4-methoxy-3-nitrobenzoic acid with 4-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified through column chromatography to obtain pure this compound.
Propriétés
IUPAC Name |
4-methoxy-3-nitro-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-3-2-11(8-12(13)17(19)20)14(18)16-9-10-4-6-15-7-5-10/h2-8H,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMGNNYADPNHDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)


![3-(2-ethoxyphenyl)-2-{[4-(2-furoyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B5780551.png)
![3-(4-chlorophenyl)-6-(4-methyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5780556.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,6-dimethylphenyl)methanesulfonamide](/img/structure/B5780560.png)





![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}propanamide](/img/structure/B5780584.png)
![N~1~-cyclohexyl-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5780592.png)
